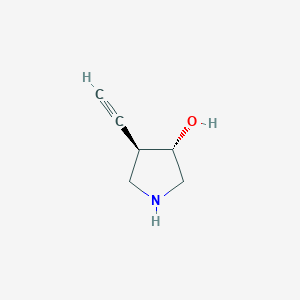
(3S,4R)-4-ethynylpyrrolidin-3-ol
説明
(3S,4R)-4-ethynylpyrrolidin-3-ol, also known as 4-ethynylpyrrolidin-3-ol or 4-EPRL, is an organic compound that has been extensively studied in recent years due to its potential applications in the field of medicinal chemistry. 4-EPRL has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. This compound has also been investigated for its ability to act as a prodrug, meaning it can be used to deliver drugs to specific sites in the body.
科学的研究の応用
Medicine
In the medical field, this compound shows promise due to its structural similarity to pyrrolidine alkaloids, which are known for their wide range of biological activities. These activities include antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological effects . The potential of (3S,4R)-4-ethynylpyrrolidin-3-ol in pharmacotherapy could lead to the development of new drugs targeting these areas.
Agriculture
The agricultural sector could benefit from the antimicrobial properties of compounds like (3S,4R)-4-ethynylpyrrolidin-3-ol. Its structural analogs have been isolated from plants and shown to exhibit antifungal and antibacterial activity, which could be useful in protecting crops from pathogens .
Material Science
In material science, the focus is on developing new materials with specific properties. Compounds with a pyrrolidine structure could be used to create novel materials with potential applications in CO2 capture and storage, as suggested by research on carbon architectures for CO2-sieving .
Environmental Science
Environmental science research could explore the use of (3S,4R)-4-ethynylpyrrolidin-3-ol in pollution control and remediation. Its related compounds have shown potential in CO2 capture, which is crucial for reducing greenhouse gas emissions .
Biochemistry
In biochemistry, (3S,4R)-4-ethynylpyrrolidin-3-ol could be used as a building block for synthesizing complex molecules. Its analogs have been employed in the selection of genetically engineered cells, demonstrating its utility in research and development of biochemical applications .
Pharmacology
Pharmacologically, the compound’s framework is significant for drug discovery, particularly in the design of kinase inhibitors and agents with antibacterial, antifungal, and antiviral activities . This could lead to breakthroughs in treating various diseases.
Analytical Chemistry
Analytical chemistry could utilize (3S,4R)-4-ethynylpyrrolidin-3-ol in the development of new analytical methods. For instance, its structural relatives have been used in lipidomics to understand disease mechanisms and identify biomarkers .
特性
IUPAC Name |
(3S,4R)-4-ethynylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-2-5-3-7-4-6(5)8/h1,5-8H,3-4H2/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVELREDANOONPQ-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CNCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@@H]1CNC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-ethynylpyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(3R,4S)-4-fluoro-N-[3-(propan-2-yloxy)propyl]oxolan-3-amine](/img/structure/B1485594.png)

![1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane](/img/structure/B1485596.png)
![1-[(1R,2R)-2-fluorocyclopentyl]-1,4-diazepane](/img/structure/B1485597.png)
![(1R,2S)-2-[2-(4-bromophenyl)ethynyl]cyclopentan-1-ol](/img/structure/B1485598.png)
![(1R,2S)-2-[2-(4-chlorophenyl)ethynyl]cyclopentan-1-ol](/img/structure/B1485599.png)

![trans-2-{[(2,4-Difluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485604.png)
amino}propanenitrile](/img/structure/B1485605.png)
![trans-2-{[2-(1H-pyrrol-1-yl)ethyl]amino}cyclobutan-1-ol](/img/structure/B1485607.png)